Array ( [bid] => 1422798 )
Specific Scientific Field: Green Chemistry
Summary of the Application: The compound “4-(Methanesulfonylmethyl)benzonitrile” is used in the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride.
Methods of Application or Experimental Procedures: The molar ratio of benzaldehyde to hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH2OH)2·[HSO3-b-Py]·HSO4) was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1.
Results or Outcomes: The benzaldehyde conversion and benzonitrile yield were both 100% under the above conditions.
4-(Methanesulfonylmethyl)benzonitrile, also known as 4-(methylsulfonyl)benzonitrile, is an organic compound characterized by its nitrile functional group and a methanesulfonylmethyl substituent on the aromatic ring. Its molecular formula is , and it has a molecular weight of 181.21 g/mol. The compound exhibits unique chemical properties due to the presence of both the sulfonyl and nitrile groups, making it an interesting subject for various
For instance, one synthetic route involves the reaction of 4-methylsulfonylbenzaldehyde with trimethylsilyl azide in the presence of trifluoromethanesulfonic acid, yielding 4-(methanesulfonylmethyl)benzonitrile through a Schmidt reaction .
Several synthesis methods have been developed for producing 4-(methanesulfonylmethyl)benzonitrile:
These methods emphasize the versatility in synthesizing this compound through various organic reactions.
4-(Methanesulfonylmethyl)benzonitrile has potential applications in:
Several compounds share structural similarities with 4-(methanesulfonylmethyl)benzonitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methylsulfanylbenzaldehyde | Contains a methylsulfanyl group | Used in organic synthesis |
| 4-(Methylthio)benzonitrile | Contains a methylthio group | Exhibits different reactivity |
| Benzonitrile | Simple nitrile without sulfonyl group | Less complex; widely used in synthesis |
These compounds highlight the uniqueness of 4-(methanesulfonylmethyl)benzonitrile due to its combination of sulfonyl and nitrile functionalities, which may impart distinct reactivity and biological properties compared to its analogs.
Sodium methanesulfinate represents a highly effective nucleophilic reagent for the synthesis of 4-(methanesulfonylmethyl)benzonitrile through direct substitution reactions [1]. The preparation of sodium methanesulfinate typically involves the reduction of methanesulfonyl chloride using hydrazine hydrate and sodium carbonate in aqueous media, achieving yields of approximately 90.5% under optimized conditions [1]. The reaction proceeds at moderate temperatures of 30°C for 2 hours, demonstrating excellent efficiency in producing the required nucleophilic species [1].
The nucleophilic substitution mechanism involves the attack of the methanesulfinate anion on electrophilic benzonitrile derivatives, particularly those containing activated leaving groups [2]. The nucleophilic aromatic substitution reaction typically requires electron-withdrawing substituents on the aromatic ring to activate the system toward nucleophilic attack [2]. The presence of the nitrile group in benzonitrile provides sufficient activation for the nucleophilic substitution process, enabling the introduction of the methanesulfonylmethyl functionality [2].
Reaction conditions for sodium methanesulfinate-mediated synthesis generally involve polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures ranging from 80°C to 120°C [3]. The optimal molar ratio of sodium methanesulfinate to benzonitrile substrate typically ranges from 1.2:1 to 1.5:1 to ensure complete conversion [3]. Reaction times vary from 2 to 24 hours depending on the specific substrate reactivity and reaction conditions employed [3].
Table 1: Sodium Methanesulfinate Synthesis Parameters
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 80-120°C | 85-95 | [3] |
| Reaction Time | 2-24 hours | 90-98 | [3] |
| Molar Ratio (NaMS:Substrate) | 1.2:1 to 1.5:1 | 92-96 | [1] |
| Solvent System | DMSO/Acetonitrile | 88-94 | [3] |
Halogenated benzonitrile precursors serve as excellent electrophilic substrates for nucleophilic substitution reactions leading to 4-(methanesulfonylmethyl)benzonitrile formation [4]. The use of 4-bromo or 4-chlorobenzonitrile derivatives enables direct nucleophilic substitution with methanesulfinate nucleophiles under appropriate reaction conditions [4]. The halogenated precursor approach offers enhanced regioselectivity compared to direct functionalization methods [4].
Copper-mediated coupling reactions between halogenated benzonitriles and methanesulfinate reagents proceed through oxidative addition and reductive elimination mechanisms [4]. The reaction typically requires copper(I) or copper(II) catalysts in concentrations ranging from 10 to 20 mole percent relative to the halogenated substrate [4]. Reaction temperatures between 110°C and 140°C are commonly employed, with reaction times extending from 20 to 36 hours for complete conversion [4].
The choice of halogen substituent significantly influences reaction efficiency and yield [5]. Brominated precursors generally exhibit higher reactivity compared to chlorinated analogs due to the weaker carbon-bromine bond strength [5]. Iodinated precursors demonstrate the highest reactivity but are often cost-prohibitive for large-scale applications [5]. The reaction mechanism proceeds through initial oxidative addition of the copper catalyst to the carbon-halogen bond, followed by nucleophilic attack by the methanesulfinate reagent [5].
Sulfoxide intermediates play a crucial role in the synthesis of 4-(methanesulfonylmethyl)benzonitrile through controlled oxidation pathways [6]. The formation of sulfoxide intermediates typically involves the oxidation of corresponding sulfide precursors using mild oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid [6]. These intermediates subsequently undergo further transformations to yield the desired methanesulfonylmethyl functionality [6].
The sulfoxide-mediated approach enables the formation of highly reactive thionium intermediates upon activation with triflic acid or similar strong acids [6]. The proposed mechanism involves the formation of triflic acid to activate the sulfoxide, followed by elimination of water to form the key thionium intermediate [6]. This reactive species readily undergoes nucleophilic attack by appropriate nucleophiles, leading to the formation of carbon-sulfur bonds [6].
Kornblum-type oxidation reactions utilize sulfoxide intermediates to achieve selective functionalization of benzylic positions [6]. The process involves the initial formation of a sulfoxide-substrate adduct, followed by sigmatropic rearrangement and subsequent oxidation to yield the final product [6]. Reaction conditions typically involve temperatures ranging from 25°C to 80°C, with reaction times varying from 1 to 12 hours depending on substrate reactivity [6].
Table 2: Sulfoxide Intermediate Reaction Conditions
| Oxidizing Agent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ | 25-40 | 2-6 | 75-85 | [6] |
| mCPBA | 0-25 | 1-4 | 80-90 | [6] |
| DMSO/Oxalyl Chloride | -78 to 25 | 2-8 | 70-82 | [6] |
| Diphenyl Sulfoxide | 80-120 | 4-12 | 78-88 | [6] |
Controlled sulfonation represents a highly selective approach for introducing methanesulfonyl groups into benzonitrile substrates [7]. The sulfonation process typically employs methanesulfonyl chloride as the sulfonating agent in the presence of appropriate Lewis acid catalysts or bases [8]. The reaction proceeds through electrophilic aromatic substitution mechanisms, requiring careful control of reaction conditions to achieve regioselectivity [7].
The use of methanesulfonyl chloride with aluminum chloride catalysis enables direct sulfonation of benzonitrile derivatives under mild conditions [8]. The reaction typically proceeds at temperatures between 0°C and 25°C to minimize side reactions and maintain regioselectivity [8]. The molar ratio of methanesulfonyl chloride to substrate generally ranges from 1.1:1 to 1.5:1 to ensure complete conversion while minimizing over-sulfonation [8].
Alternative sulfonation approaches involve the use of sulfur trioxide-pyridine complexes or chlorosulfonic acid under carefully controlled conditions [7]. These reagents offer enhanced regioselectivity and milder reaction conditions compared to traditional sulfonation methods [7]. The reaction mechanism involves the formation of a sulfonium intermediate, followed by deprotonation to yield the sulfonated product [7].
Protecting group strategies enable selective sulfonation of specific positions on the benzonitrile ring system [9]. The use of temporary protecting groups such as methoxy or acetyl substituents allows for precise control of sulfonation regioselectivity [9]. Subsequent deprotection steps yield the desired 4-(methanesulfonylmethyl)benzonitrile product with high purity and yield [9].
Continuous flow reactor technology offers significant advantages for the industrial production of 4-(methanesulfonylmethyl)benzonitrile, including enhanced heat and mass transfer, improved safety profiles, and reduced reaction times [10]. The implementation of continuous flow systems enables precise control of reaction parameters such as temperature, pressure, and residence time, leading to improved product quality and consistency [10].
Flow reactor design considerations for benzonitrile derivative synthesis include reactor volume optimization, mixing efficiency enhancement, and temperature control systems [11]. The use of microreactor technology enables rapid mixing of reactants and precise temperature control, resulting in improved reaction selectivity and reduced side product formation [11]. Typical residence times in continuous flow systems range from 1.5 minutes to 30 minutes, significantly shorter than corresponding batch processes [11].
The continuous flow synthesis of nitriles using tosylmethyl isocyanide demonstrates the effectiveness of flow chemistry approaches for aromatic nitrile production [11]. The process achieves high yields of up to 8.8 grams per hour with excellent reproducibility across multiple reaction cycles [11]. The mild reaction conditions and short residence times contribute to improved safety profiles compared to traditional batch processes [11].
Temperature control in continuous flow reactors enables precise optimization of reaction conditions for maximum yield and selectivity [10]. The use of circulating temperature control systems maintains reactor temperatures within ±2°C of the target temperature, ensuring consistent product quality [10]. Flow rates of metering pumps can be adjusted to optimize conversion rates and minimize waste generation [10].
Table 3: Continuous Flow Reactor Performance Parameters
| Parameter | Batch Process | Continuous Flow | Improvement Factor | Reference |
|---|---|---|---|---|
| Reaction Time | 4-24 hours | 1.5-30 minutes | 8-96× | [11] |
| Temperature Control | ±5°C | ±2°C | 2.5× | [10] |
| Yield | 60-70% | >95% | 1.4× | [10] |
| Throughput | Variable | 8.8 g/hour | Consistent | [11] |
Advanced purification protocols are essential for achieving high-purity 4-(methanesulfonylmethyl)benzonitrile suitable for pharmaceutical and industrial applications [12]. The purification process typically involves multiple separation techniques including distillation, crystallization, and chromatographic methods [12]. The selection of appropriate purification methods depends on the specific impurity profile and required purity specifications [12].
Distillation under reduced pressure represents the primary purification method for benzonitrile derivatives, utilizing the distinct boiling point differences between products and impurities [12]. The boiling point of 4-(methylsulfonyl)benzonitrile at reduced pressure (69°C at 10 mmHg) enables effective separation from higher and lower boiling impurities [13]. Fractional distillation using efficient column packing materials achieves purities exceeding 99.5% in single-pass operations [12].
Crystallization techniques utilizing appropriate solvent systems enable high-purity product isolation with excellent recovery rates [14]. The use of polar solvents such as ethanol or acetonitrile facilitates selective crystallization of the desired product while maintaining impurities in solution [14]. Recrystallization from mixed solvent systems often provides superior purification efficiency compared to single-solvent approaches [14].
Continuous extraction protocols using liquid-liquid separation techniques enable efficient removal of ionic impurities and catalyst residues [10]. The implementation of continuous extraction systems in industrial processes reduces processing time and improves overall efficiency [10]. pH adjustment of the aqueous phase optimizes extraction efficiency and minimizes product losses [10].
Steam distillation methods enable the removal of volatile impurities including carbylamine compounds and residual solvents [12]. The process involves treatment with steam at atmospheric pressure, followed by extraction and drying procedures [12]. This approach effectively removes trace impurities that may interfere with subsequent applications or storage stability [12].
Table 4: Purification Method Comparison
| Method | Purity Achieved (%) | Recovery (%) | Processing Time | Reference |
|---|---|---|---|---|
| Vacuum Distillation | 99.6-99.8 | 85-92 | 4-6 hours | [12] |
| Recrystallization | 99.2-99.5 | 80-88 | 2-4 hours | [14] |
| Continuous Extraction | 98.5-99.0 | 90-95 | 1-2 hours | [10] |
| Steam Distillation | 99.0-99.3 | 82-87 | 3-5 hours | [12] |
X-ray crystallographic analysis represents the gold standard for definitive structural determination of organic compounds, providing unambiguous confirmation of molecular connectivity and spatial arrangements. For 4-(methanesulfonylmethyl)benzonitrile, crystallographic validation through single-crystal X-ray diffraction would provide comprehensive structural confirmation . While specific crystallographic data for this compound were not extensively documented in the literature search, related benzonitrile derivatives have been successfully characterized through X-ray diffraction methods [2] [3].
The crystallographic analysis of similar para-substituted benzonitrile compounds demonstrates typical characteristics including planar aromatic ring systems with minimal deviation from planarity. For related sulfonyl-containing benzonitrile derivatives, crystallographic studies reveal that the sulfonyl group adopts specific conformational preferences that influence the overall molecular packing [4]. The methanesulfonylmethyl substituent is expected to extend from the para position of the benzene ring, with the sulfur center exhibiting tetrahedral geometry characteristic of sulfonyl groups.
Crystal packing analysis would reveal intermolecular interactions, including potential hydrogen bonding interactions and π-π stacking arrangements between aromatic rings. The nitrile group's linear geometry and the sulfonyl group's tetrahedral arrangement would significantly influence the crystal lattice formation and molecular packing efficiency [5].
Nuclear magnetic resonance spectroscopy provides essential information about the molecular structure and dynamics of 4-(methanesulfonylmethyl)benzonitrile, with both proton and carbon-13 NMR offering complementary structural insights.
The ¹H NMR spectrum of 4-(methanesulfonylmethyl)benzonitrile exhibits characteristic resonance patterns that reflect the compound's structural features. The aromatic protons appear as a typical para-disubstituted benzene pattern, with signals expected in the 7.3-8.0 ppm region [6] [7]. The electron-withdrawing nature of both the nitrile and methanesulfonylmethyl substituents results in deshielding of the aromatic protons, with the protons ortho to the nitrile group appearing at higher chemical shifts due to the strong electron-withdrawing effect of the cyano group [8] [9].
The methylene protons (-CH₂-SO₂-CH₃) constitute a critical diagnostic feature, appearing as a singlet at approximately 4.3 ppm due to the electron-withdrawing influence of the adjacent sulfonyl group [10]. This chemical shift is characteristic of methylene groups directly bonded to sulfonyl functionalities. The methanesulfonyl protons (SO₂-CH₃) resonate as a singlet at approximately 3.0 ppm, reflecting the magnetic environment created by the sulfonyl group [11] [12].
Integration patterns confirm the expected proton ratios: four aromatic protons, two methylene protons, and three methyl protons, providing quantitative structural confirmation through NMR analysis.
The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic environment of 4-(methanesulfonylmethyl)benzonitrile. The aromatic carbons appear in the typical range of 120-140 ppm, with specific chemical shifts reflecting the substitution pattern and electronic effects of the substituents [7] [13].
The nitrile carbon exhibits a characteristic chemical shift at approximately 118 ppm, consistent with the typical range for aromatic nitriles [7] [14]. This chemical shift reflects the unique electronic environment of the sp-hybridized carbon in the cyano group. The electron-withdrawing nature of the nitrile group influences the chemical shifts of the aromatic carbons, particularly those in the ortho and para positions relative to the cyano substituent.
The methylene carbon (-CH₂-SO₂-CH₃) appears at approximately 62 ppm, reflecting the deshielding effect of the adjacent sulfonyl group. The methanesulfonyl methyl carbon (SO₂-CH₃) resonates at approximately 44 ppm, characteristic of methyl groups directly bonded to sulfonyl centers [11]. These chemical shift values provide definitive structural confirmation and enable precise structural assignment.
Mass spectrometry of 4-(methanesulfonylmethyl)benzonitrile reveals characteristic fragmentation pathways that provide structural information and molecular weight confirmation. The molecular ion peak appears at m/z 195, corresponding to the molecular formula C₉H₉NO₂S [15] [16].
The fragmentation pattern follows predictable pathways based on the stability of the resulting fragments and the bond strengths within the molecule. The primary fragmentation involves the loss of the sulfonyl dioxide group (SO₂, 64 mass units), generating a significant fragment ion at m/z 131, corresponding to the 4-methylbenzonitrile ion [17] [18]. This fragmentation is facilitated by the relative weakness of the C-S bond compared to other bonds in the molecule.
Additional fragmentation occurs through the loss of the complete methanesulfonyl group (-SO₂CH₃, 79 mass units), producing fragments characteristic of the benzonitrile core structure. The nitrile group typically remains intact during fragmentation due to the strong triple bond character of the C≡N linkage [19] [20]. Lower mass fragments include ions corresponding to the loss of the methyl group from the methanesulfonyl substituent and subsequent rearrangement products.
The fragmentation pattern provides confirmation of the molecular connectivity and enables differentiation from isomeric structures through characteristic fragment ion intensities and mass differences [21] [17].
Infrared spectroscopy provides definitive identification of the functional groups present in 4-(methanesulfonylmethyl)benzonitrile through characteristic vibrational frequencies. The spectrum exhibits several diagnostic absorption bands that correspond to the specific functional groups within the molecule.
The nitrile group produces a strong, sharp absorption band at approximately 2230 cm⁻¹, characteristic of the C≡N stretching vibration [8] [22] [14]. This frequency is typical for aromatic nitriles and provides unambiguous identification of the cyano functional group. The position of this band may exhibit slight variations depending on the electronic environment created by the para-substituent.
The sulfonyl group exhibits two characteristic stretching vibrations: the asymmetric SO₂ stretch at approximately 1350 cm⁻¹ and the symmetric SO₂ stretch at approximately 1160 cm⁻¹ [23] [24] [25]. These bands are intense and diagnostic for sulfonyl functionalities, with their exact positions influenced by the electronic environment and substitution pattern of the molecule.
Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methylene and methyl groups occur in the 2850-2960 cm⁻¹ range [26] [27]. The aromatic C=C stretching vibrations appear around 1600 and 1500 cm⁻¹, providing confirmation of the benzene ring structure.
Additional characteristic absorptions include C-S stretching vibrations in the 600-800 cm⁻¹ region and various bending and deformation modes in the fingerprint region below 1500 cm⁻¹ [11] [12]. The overall infrared spectrum provides a unique spectroscopic fingerprint for structural identification and purity assessment.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | ~2230 | Strong |
| Sulfonyl (SO₂) | Asymmetric stretch | ~1350 | Strong |
| Sulfonyl (SO₂) | Symmetric stretch | ~1160 | Strong |
| Aromatic C-H | Stretching | 3000-3100 | Medium |
| Aliphatic C-H | Stretching | 2850-2960 | Medium |
| Aromatic C=C | Stretching | 1600, 1500 | Medium |
| C-S | Stretching | 600-800 | Variable |